4-Methoxy-5-nitro-1H-imidazole
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Overview
Description
4-Methoxy-5-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a methoxy group at the 4-position and a nitro group at the 5-position makes this compound unique. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-nitro-1H-imidazole typically involves the nitration of 4-methoxyimidazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Reduction: Tin (Sn), hydrochloric acid (HCl).
Major Products Formed:
Reduction: 4-Methoxy-5-amino-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics and antifungal agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential biological processes, making it effective as an antimicrobial agent .
Molecular Targets and Pathways:
DNA: The reduced intermediates can cause DNA damage, leading to cell death.
Proteins: Interaction with essential enzymes can inhibit their activity, disrupting cellular metabolism.
Comparison with Similar Compounds
Metronidazole: Used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life and broader spectrum of activity.
Ornidazole: Another nitroimidazole with applications in treating infections.
Uniqueness: The presence of the methoxy group at the 4-position in 4-Methoxy-5-nitro-1H-imidazole provides unique chemical properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
68019-78-3 |
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Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-methoxy-5-nitro-1H-imidazole |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-3(7(8)9)5-2-6-4/h2H,1H3,(H,5,6) |
InChI Key |
MTLKLMBVLAVCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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